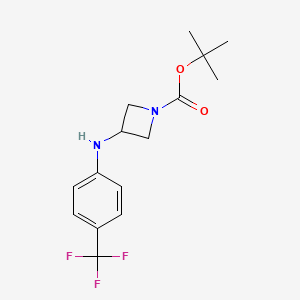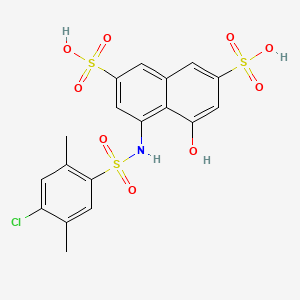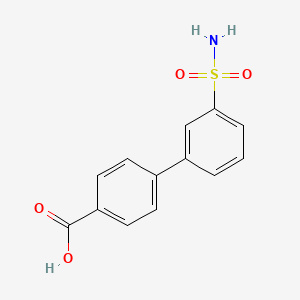
GADOLINIUM CARBONATE DIHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a water-insoluble gadolinium source that can be converted to other gadolinium compounds, such as oxides, by heating (calcination) . Gadolinium is a rare earth element known for its unique magnetic and optical properties, making its compounds valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium carbonate–water (2/3/2) can be synthesized through a homogeneous precipitation method. This involves reacting gadolinium nitrate with sodium carbonate in an aqueous solution, leading to the formation of gadolinium carbonate precipitate. The reaction is typically carried out at room temperature, and the precipitate is then filtered, washed, and dried .
Industrial Production Methods: In industrial settings, gadolinium carbonate is produced by reacting gadolinium oxide with carbon dioxide under controlled conditions. This process ensures the formation of high-purity gadolinium carbonate suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium carbonate–water (2/3/2) undergoes several types of chemical reactions, including:
Decomposition: When heated, gadolinium carbonate decomposes to form gadolinium oxide and carbon dioxide.
Reaction with Acids: Gadolinium carbonate reacts with dilute acids to form gadolinium salts and carbon dioxide.
Common Reagents and Conditions:
Decomposition: Heating gadolinium carbonate at high temperatures (above 1000°C) in the presence of air or an inert atmosphere.
Reaction with Acids: Using dilute sulfuric acid or hydrochloric acid at room temperature.
Major Products Formed:
Decomposition: Gadolinium oxide (Gd2O3) and carbon dioxide (CO2).
Reaction with Acids: Gadolinium salts (e.g., gadolinium sulfate or gadolinium chloride) and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Gadolinium carbonate–water (2/3/2) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of gadolinium carbonate–water (2/3/2) primarily involves its conversion to gadolinium ions (Gd3+), which exhibit unique magnetic and optical properties. In medical applications, gadolinium-based contrast agents enhance the visibility of internal structures in MRI by altering the relaxation times of nearby water protons . The gadolinium ions interact with water molecules, increasing the relaxation rates and improving image contrast .
Vergleich Mit ähnlichen Verbindungen
Gadolinium Oxide (Gd2O3): A common gadolinium compound used in various applications, including as a phosphor and in the production of optical materials.
Gadolinium Nitrate (Gd(NO3)3): Used in the synthesis of other gadolinium compounds and as a precursor for gadolinium-based catalysts.
Gadolinium Chloride (GdCl3): Employed in the preparation of gadolinium-based contrast agents for MRI.
Uniqueness: Gadolinium carbonate–water (2/3/2) is unique due to its water-insoluble nature and its ability to be easily converted to other gadolinium compounds through calcination. This makes it a versatile precursor for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
62399-11-5 |
|---|---|
Molekularformel |
C3H4Gd2O11 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
gadolinium(3+);tricarbonate;dihydrate |
InChI |
InChI=1S/3CH2O3.2Gd.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6 |
InChI-Schlüssel |
FAUKOJYTEGQZQS-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Gd+3].[Gd+3] |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Gd+3].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE](/img/structure/B1507036.png)
![3-Iodo-5-nitro-imidazo[1,2-A]pyridine](/img/structure/B1507037.png)


![Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B1507040.png)

![tridecacyclo[24.16.0.02,19.03,8.04,41.09,18.012,17.016,21.020,25.024,29.027,36.028,33.037,42]dotetraconta-1(26),2(19),3,5,7,9(18),10,12(17),13,15,20,22,24,27(36),28(33),29,31,34,37,39,41-henicosaene](/img/structure/B1507043.png)

![tert-Butyl {2-bromo-4-[2-(pyridin-3-yl)ethenyl]phenoxy}acetate](/img/structure/B1507047.png)
![2-(4-Methylphenyl)-2-[(2-methyl-2-propanyl)oxy]ethanol](/img/structure/B1507048.png)
![4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid](/img/structure/B1507050.png)
![4-[3-Amino-2-(tert-butoxycarbonyl)pyridin-4-yl]benzoic acid](/img/structure/B1507052.png)


